Gentiournoside D
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Overview
Description
Gentiournoside D is a natural iridoid glucoside compound isolated from the flowers of Gentiana urnula Harry Sm. It is known for its antioxidative properties and is part of a group of compounds found in various species of the Gentiana genus. These compounds have been traditionally used in herbal medicine for their therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Gentiournoside D typically involves extraction from the whole plants of Gentiana urnula. The process includes:
Extraction: The dried and powdered plant material is extracted using 80% ethanol through reflux extraction.
Fractionation: The extract is then fractionated with ethyl acetate to isolate the desired compounds.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation and purification of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions: Gentiournoside D undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, which are crucial for its antioxidative properties.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives with enhanced antioxidative properties .
Scientific Research Applications
Gentiournoside D has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of iridoid glucosides and their chemical properties.
Biology: Its antioxidative properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and hepatoprotective activities.
Mechanism of Action
The mechanism of action of Gentiournoside D involves its interaction with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells. It targets molecular pathways involved in oxidative stress, thereby exerting its protective effects. The compound’s antioxidative activity is attributed to its ability to donate electrons and stabilize free radicals .
Comparison with Similar Compounds
- Gentiournoside A
- Gentiournoside E
- Depressoside
Comparison: Gentiournoside D is unique due to its specific molecular structure, which includes a 2,3-dihydroxybenzoyl moiety. This structural feature enhances its antioxidative properties compared to similar compounds like Gentiournoside A and Gentiournoside E. Depressoside, another related compound, also exhibits antioxidative activity but differs in its molecular configuration and specific functional groups .
Properties
IUPAC Name |
(1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31)/t8-,10+,13-,14+,15+,17+,18-,19+,22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKNXIQZWKLNKL-AOLCZBGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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